molecular formula C20H19N3O3S B5304447 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide

1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide

Cat. No. B5304447
M. Wt: 381.4 g/mol
InChI Key: AGFFVAIEZQRFEE-UHFFFAOYSA-N
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Description

1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide, also known as NPP-21, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.

Mechanism of Action

1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the receptor's response to glutamate, the primary neurotransmitter involved in synaptic transmission. Specifically, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the receptor's sensitivity to glutamate.
Biochemical and physiological effects:
1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. Additionally, 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to study the effects of enhancing AMPA receptor function in a controlled manner. However, one limitation is that 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide is a relatively new compound, and its long-term effects on the brain are not well understood.

Future Directions

There are several potential future directions for research on 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and memory formation, which could have implications for the development of cognitive enhancers. Additionally, further studies are needed to understand the long-term effects of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide on the brain, as well as its potential side effects.

Synthesis Methods

The synthesis of 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected pyridine with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is coupled with (S)-proline methyl ester to form the final product.

Scientific Research Applications

1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has been studied extensively for its potential applications in the field of neuroscience. In particular, it has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-(2-naphthylsulfonyl)-N-3-pyridinylprolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(22-17-7-3-11-21-14-17)19-8-4-12-23(19)27(25,26)18-10-9-15-5-1-2-6-16(15)13-18/h1-3,5-7,9-11,13-14,19H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFFVAIEZQRFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-ylsulfonyl)-N-pyridin-3-ylprolinamide

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